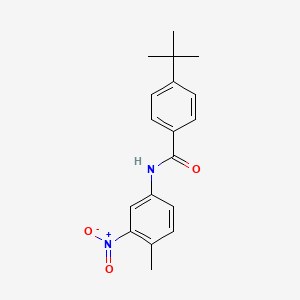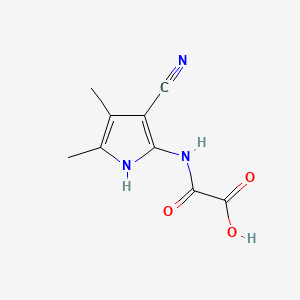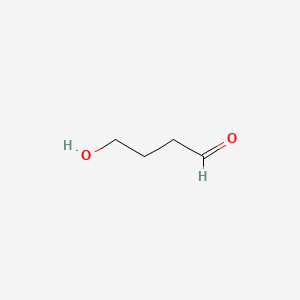
4-羟基丁醛
概述
描述
4-Hydroxybutyraldehyde (4HB) is an organic compound with the molecular formula C4H8O2 . It is a chemical intermediate in the biosynthesis of the neurotransmitter γ-hydroxybutyric acid (GHB) from 1,4-butanediol (1,4-BD) .
Synthesis Analysis
4HB can be synthesized from allyl alcohol and formaldehyde in the presence of hydrogen fluoride at a temperature range from about -100°C to about 10°C . Another method involves the transformation of 1,4-butanediol (1,4-BD) to 4HB by Aeromonas hydrophila 4AK4, Escherichia coli S17-1, or Pseudomonas putida KT2442 harboring 1,3-propanediol dehydrogenase gene dhaT and aldehyde dehydrogenase gene aldD .Molecular Structure Analysis
The molecular structure of 4HB consists of 4 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 88.11 g/mol .Chemical Reactions Analysis
4HB is involved in various chemical reactions. For instance, it is a metabolic intermediate that constitutes 70% of ketone bodies produced in liver mitochondria mainly from the oxidation of fatty acids released from adipose tissue . It can also be converted into GHB when taken exogenously .Physical And Chemical Properties Analysis
4HB has a boiling point of approximately 103.07°C and a density of 1.0808 . It is soluble in chloroform and slightly soluble in ethyl acetate .科学研究应用
Microbial Production of 4-Hydroxybutyrate
Microorganisms such as Aeromonas hydrophila 4AK4, Escherichia coli S17-1, and Pseudomonas putida KT2442 have been engineered to produce 4-Hydroxybutyrate (4HB). These organisms harbor the 1,3-propanediol dehydrogenase gene dhaT and aldehyde dehydrogenase gene aldD, which are capable of transforming 1,4-butanediol (1,4-BD) to 4HB .
Production of Poly-4-Hydroxybutyrate
The fermentation broth containing 4HB is used for the production of homopolymer poly-4-hydroxybutyrate [P (4HB)]. This polymer has potential applications as a strong, pliable thermoplastic material with good tensile strength .
Production of Poly (3-Hydroxybutyrate-co-4-Hydroxybutyrate)
In addition to P (4HB), the 4HB containing fermentation broth can also be used to produce copolymers like poly (3-hydroxybutyrate-co-4-hydroxybutyrate) [P (3HB-4HB)]. These copolymers have different physical properties and potential applications .
Conversion to 1,4-Butanediol
4-Hydroxybutyraldehyde can be converted to 1,4-butanediol in engineered E. coli. This conversion is catalyzed by aldehyde reductase (ALR) and is a crucial step in the biosynthetic pathway that converts D-xylose to 1,2,4-butanetriol (BT) .
Preparation of 4-Hydroxybutanal
4-Hydroxybutyraldehyde can be prepared from Allyl Acetate (AAC) under acidic conditions. This preparation method has been patented and could have various applications in chemical synthesis .
Production of Bioplastics
Polyhydroxyalkanoates (PHAs), which are produced as intracellular carbon and energy storage materials by a wide variety of microorganisms, have attracted commercial interest for applications as bioplastics, fine chemicals, and medical implants. 4-Hydroxybutyrate (4HB) is one of the monomers that can be incorporated into PHAs, influencing their physical properties .
作用机制
Target of Action
The primary target of 4-Hydroxybutyraldehyde is the enzyme 4-Hydroxybutyrate dehydrogenase . This enzyme catalyzes the chemical reaction involving 4-Hydroxybutyraldehyde, transforming it into succinate semialdehyde . It plays a crucial role in butanoate metabolism and the degradation of the neurotransmitter 4-hydroxybutanoic acid .
Mode of Action
4-Hydroxybutyraldehyde interacts with its target, 4-Hydroxybutyrate dehydrogenase, in a chemical reaction that involves the conversion of 4-Hydroxybutyraldehyde and NAD+ into succinate semialdehyde, NADH, and H+ . This reaction is part of the oxidoreductase family, acting on the CH-OH group of the donor with NAD+ or NADP+ as the acceptor .
Biochemical Pathways
4-Hydroxybutyraldehyde is involved in the biosynthetic pathway for the production of 1,2,4-butanetriol (BT) from d-xylose in certain engineered microorganisms . The required aldehyde reductase (ALR) activity to complete the BT pathway is mainly contributed by the enzyme YqhD .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxybutyraldehyde are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . When related precursors and analogues are used, they are metabolically converted to GHB, resulting in clinical effects almost identical to GHB .
Result of Action
The result of the action of 4-Hydroxybutyraldehyde is the production of succinate semialdehyde, NADH, and H+ . This reaction is part of the butanoate metabolism and the degradation of the neurotransmitter 4-hydroxybutanoic acid . In certain engineered microorganisms, it contributes to the production of 1,2,4-butanetriol (BT) from d-xylose .
Action Environment
The action, efficacy, and stability of 4-Hydroxybutyraldehyde can be influenced by various environmental factors. It’s important to note that the use and control of 4-Hydroxybutyraldehyde and its related compounds vary around the world, which can impact its availability and use .
安全和危害
未来方向
There is ongoing research into the use of 4HB in the production of bioplastics, fine chemicals, and medical implants due to its non-petroleum dependence, chirality, biodegradability, and biocompatibility . A recent patent also describes a new method for the preparation of 4HB, which could lead to more efficient production processes .
属性
IUPAC Name |
4-hydroxybutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4-6/h3,6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOXUVIBAKVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067128 | |
| Record name | Butanal, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybutanal | |
CAS RN |
25714-71-0 | |
| Record name | 4-Hydroxybutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25714-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxybutyraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025714710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanal, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanal, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxybutyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYBUTYRALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T59P1Q6NO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

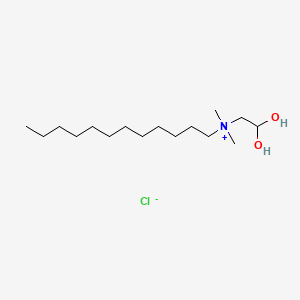


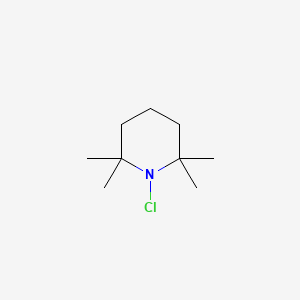
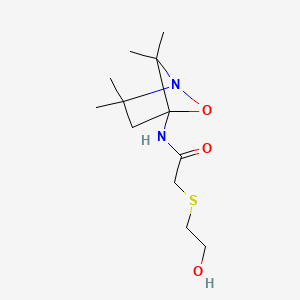
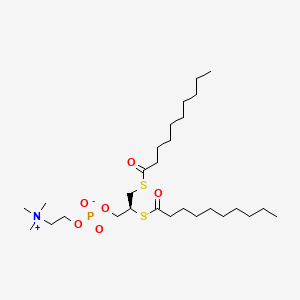

![2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester](/img/structure/B1207702.png)
![3-Nitroso-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1207703.png)
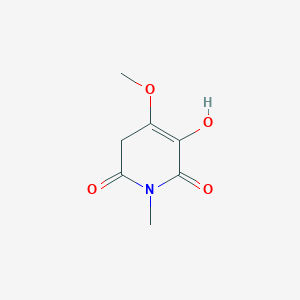
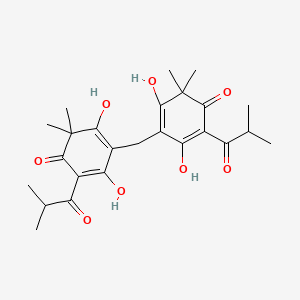
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B1207707.png)
